N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide
Overview
Description
N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. In
Mechanism of Action
N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex. This complex is responsible for phosphorylating IκB, which results in its degradation and the release of NF-κB. This compound 11-7082 inhibits the phosphorylation of IKKβ, which prevents the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising adjuvant therapy for cancer.
Advantages and Limitations for Lab Experiments
N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 is a potent inhibitor of NF-κB and has been extensively studied in various animal models of inflammation and cancer. However, it has some limitations in lab experiments. This compound 11-7082 is not very soluble in water, which makes it difficult to use in some experiments. It also has some off-target effects, which can complicate the interpretation of results.
Future Directions
N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 has shown promising results as an anti-inflammatory and anti-cancer agent. Future studies should focus on optimizing its pharmacological properties, such as solubility and bioavailability, to improve its efficacy in vivo. This compound 11-7082 should also be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, this compound 11-7082 should be tested in combination with other anti-cancer therapies to evaluate its potential as an adjuvant therapy.
Scientific Research Applications
N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-2-3-10-21-17(23)13-6-4-5-7-16(13)22-18(24)14-11-12(19)8-9-15(14)20/h4-9,11H,2-3,10H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUIGKSPZXSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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